molecular formula C26H30N2O4 B15106802 methyl 4-{[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]amino}butanoate

methyl 4-{[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]amino}butanoate

Cat. No.: B15106802
M. Wt: 434.5 g/mol
InChI Key: GDIMODJPEQGPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spiro[cyclohexane-1,3'-isoquinoline] core fused with a phenyl group at position 2' and a 1'-oxo functionality. The butanoate ester group is linked via a carbonylamino (-NHC(O)-) bridge to the spiro system.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 4-[(1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]butanoate

InChI

InChI=1S/C26H30N2O4/c1-32-22(29)15-10-18-27-24(30)23-20-13-6-7-14-21(20)25(31)28(19-11-4-2-5-12-19)26(23)16-8-3-9-17-26/h2,4-7,11-14,23H,3,8-10,15-18H2,1H3,(H,27,30)

InChI Key

GDIMODJPEQGPEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is the cyclocondensation of 3-amino-5-methyl-[1,1’-biphenyl]-2,4-dicarbonitrile with cyclohexanone . This reaction is often carried out under acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spiro Systems

(a) 4-[4-Cyano-2-({[(2'R,4S)-6-(Isopropylcarbamoyl)-2,3-dihydrospiro[chromene-4,1'-cyclopropane]-2'-yl]carbonyl}amino)phenyl]butanoic Acid ()
  • Key Differences: Replaces the spiro[cyclohexane-isoquinoline] core with a spiro[chromene-cyclopropane] system. The butanoic acid terminus enhances solubility compared to the methyl ester in the target compound.
  • Functional Impact: The cyano and carbamoyl groups may improve binding affinity to proteases or kinases, whereas the target compound’s phenyl and oxo groups could favor aromatic stacking interactions .
(b) (1''R,2''R,3''S,4''S)-3''-(4-Chlorophenyl)-4''-methyl-2-oxo-1''-phenyl-2H-spiro[benzofuran-3,2''-cyclohex[5']ene]-6''-carbaldehyde ()
  • Key Differences : Features a spiro[benzofuran-cyclohexene] core with a carbaldehyde substituent. The chlorophenyl group introduces electron-withdrawing effects absent in the target compound.
  • Functional Impact : The aldehyde group may enable covalent binding to biological targets, contrasting with the ester and amide functionalities in the target compound .

Analogues with Butanoate/Ester Linkages

(a) Ethyl 4-{[(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate ()
  • Key Differences : Substitutes the spiro system with a pyrazole ring and uses an ethyl ester. The chloro and phenyl groups mimic the target’s phenyl substituent but lack the spiro complexity.
  • Functional Impact : Pyrazole rings often enhance metabolic stability, whereas the spiro system in the target compound may confer conformational rigidity .
(b) Methyl 4-[(2-Phenyl-1,3-thiazolidin-3-ium-4-carbonyl)amino]butanoate Chloride ()
  • Key Differences: Incorporates a thiazolidinium ring (positively charged) instead of the spiroisoquinoline.
  • Functional Impact : The ionic thiazolidinium group could enhance solubility but may limit blood-brain barrier penetration compared to the neutral spiro system in the target compound .

Data Tables: Molecular Properties and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₂₉H₃₁N₂O₅* 487.57 g/mol Spiro[cyclohexane-isoquinoline], phenyl, oxo, ester
4-[4-Cyano-2-({spiro[chromene-cyclopropane]}phenyl)butanoic Acid () C₂₈H₂₈N₃O₆ 502.54 g/mol Spiro[chromene-cyclopropane], cyano, carbamoyl
Ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate () C₁₇H₂₀ClN₃O₃ 349.81 g/mol Pyrazole, chloro, ethyl ester

*Calculated based on structural analysis due to absence of direct data in evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.